

"3-(3-Bromophenyl)morpholine hydrochloride" synthesis pathway

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Compound of Interest

Compound Name:	3-(3-Bromophenyl)morpholine hydrochloride
CAS No.:	1955541-61-3
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An In-depth Technical Guide to the Synthesis of **3-(3-Bromophenyl)morpholine Hydrochloride**

Introduction

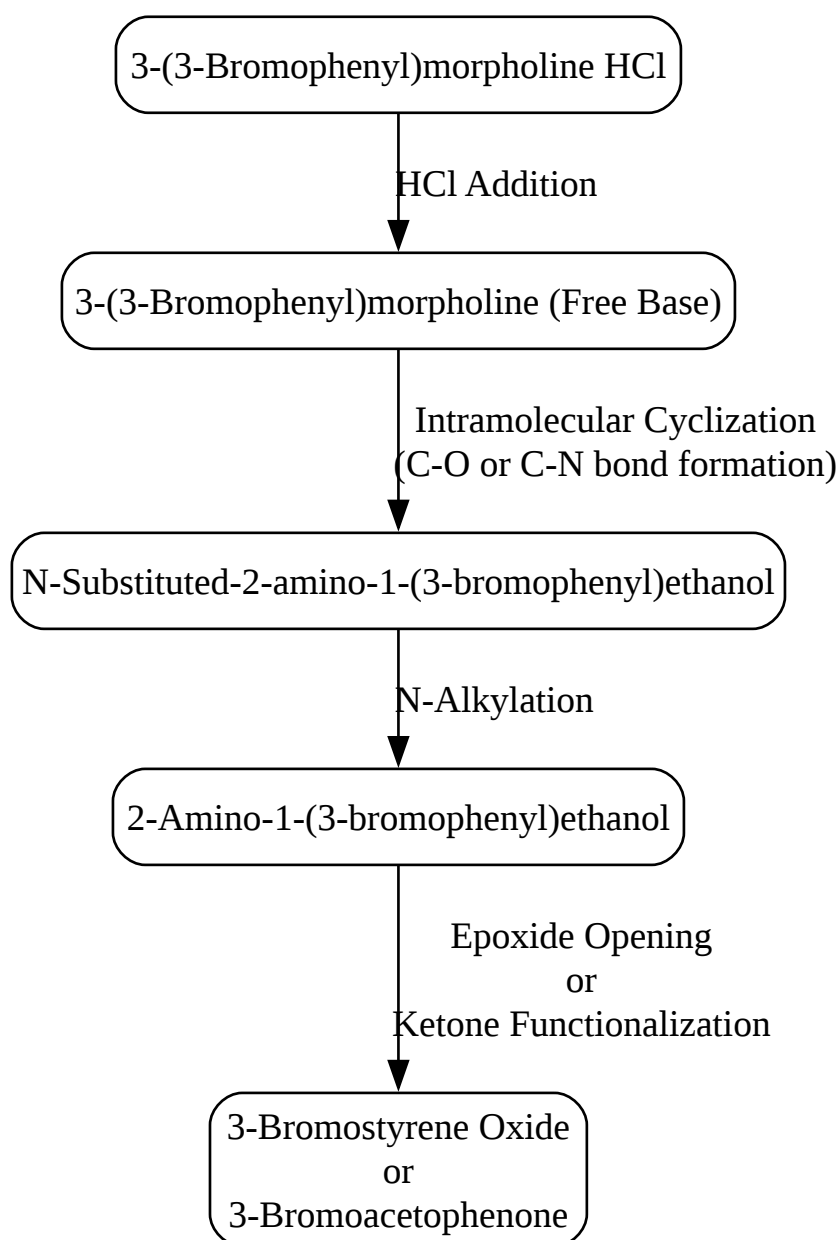
3-(3-Bromophenyl)morpholine and its hydrochloride salt are valuable heterocyclic scaffolds in medicinal chemistry and drug discovery. The morpholine ring is a privileged structure, frequently incorporated into pharmaceutical agents to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[1][2] The presence of a bromophenyl substituent provides a versatile handle for further functionalization, typically through metal-catalyzed cross-coupling reactions, enabling the exploration of a broad chemical space in structure-activity relationship (SAR) studies.

This guide provides a detailed examination of a robust and scientifically-grounded synthetic pathway to **3-(3-Bromophenyl)morpholine hydrochloride**. It is designed for researchers, chemists, and drug development professionals, offering not just a protocol, but a causal explanation for the experimental choices, grounded in established chemical principles.

Retrosynthetic Analysis and Strategic Overview

The synthesis of a 3-substituted morpholine logically originates from a precursor that already contains the C3-substituent and the adjacent stereocenter. The most direct and common strategy involves the formation of the morpholine ring by cyclizing a 2-amino-1-arylethanol derivative. This key intermediate, 2-amino-1-(3-bromophenyl)ethanol, serves as the cornerstone of our primary synthetic approach. The morpholine ring is then constructed by introducing a two-carbon unit that connects the nitrogen and oxygen atoms.

The overall retrosynthetic disconnection is illustrated below:



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Caption: Retrosynthetic analysis for 3-(3-Bromophenyl)morpholine.

This guide will focus on a pathway starting from 3-bromostyrene oxide, which provides an efficient entry to the key amino alcohol intermediate.

Primary Synthesis Pathway: From 3-Bromostyrene Oxide

This pathway is advantageous as it establishes the required C-O bond and the phenyl-substituted carbon center early in the sequence. The critical steps are the regioselective opening of the epoxide and the subsequent cyclization to form the morpholine ring.

Step 1: Synthesis of 2-Amino-1-(3-bromophenyl)ethanol

The synthesis begins with the regioselective ring-opening of 3-bromostyrene oxide. The choice of the nitrogen nucleophile is critical for controlling the reaction's outcome. Using aqueous ammonia provides a direct route to the primary amino alcohol.

Rationale: The epoxide ring-opening under these conditions proceeds via an SN2 mechanism. The nucleophilic attack by ammonia will preferentially occur at the less sterically hindered terminal carbon (C2), yielding the desired 1-phenyl-2-aminoethanol scaffold. The 3-bromophenyl group directs the regioselectivity but does not interfere with the reaction.

Experimental Protocol:

- To a sealed pressure vessel, add 3-bromostyrene oxide (1.0 eq).
- Add a concentrated aqueous solution of ammonium hydroxide (28-30%, ~20 eq).
- Seal the vessel and heat the mixture to 80-90 °C with vigorous stirring for 12-18 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

- Cool the reaction mixture to room temperature and extract the aqueous phase with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-1-(3-bromophenyl)ethanol, which can often be used in the next step without further purification.

Step 2: N-Alkylation and In Situ Cyclization to form 3-(3-Bromophenyl)morpholine

This step constructs the morpholine ring. A common and effective method involves reaction of the amino alcohol with a reagent that provides a two-carbon linker and a leaving group, followed by intramolecular cyclization. Chloroacetyl chloride is an excellent reagent for this transformation, leading to an intermediate N-chloroacetyl derivative that cyclizes upon treatment with a base.[3]

Causality Behind Experimental Choices:

- Two-Step, One-Pot Approach: The reaction is performed in a sequence where the N-acylation is completed first under mild conditions before introducing a strong base for the cyclization. This prevents unwanted side reactions of the chloroacetyl chloride.
- Base Selection (NaH or KOBut): A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOBut) is required to deprotonate the hydroxyl group, initiating the intramolecular Williamson ether synthesis.[3] Triethylamine, used in the acylation step, is not strong enough for this C-O bond formation.
- Solvent: An aprotic solvent like toluene or THF is used to prevent quenching the strong base and to facilitate the SN2 cyclization.



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Caption: Pathway from the amino alcohol to the morpholine free base.

Experimental Protocol:

- Dissolve 2-amino-1-(3-bromophenyl)ethanol (1.0 eq) and triethylamine (1.2 eq) in toluene in a round-bottom flask under an inert atmosphere (nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add a solution of chloroacetyl chloride (1.1 eq) in toluene dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis confirms the formation of the intermediate amide.
- To this mixture, carefully add sodium hydride (60% dispersion in mineral oil, 2.5 eq) or potassium tert-butoxide (2.5 eq) portion-wise. (Caution: Hydrogen gas evolution with NaH).
- Heat the reaction mixture to reflux (approx. 110 °C for toluene) and stir for 6-12 hours.
- Monitor the reaction by TLC for the disappearance of the chloroacetamide intermediate.
- Cool the reaction to 0 °C and cautiously quench the excess base with the slow addition of water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield crude 3-(3-bromophenyl)morpholin-5-one.
- Dissolve the crude lactam in anhydrous THF under an inert atmosphere and cool to 0 °C.
- Add borane-dimethyl sulfide complex (BH₃-SMe₂, ~2.0-3.0 eq) or lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq) dropwise. (Caution: Highly reactive and flammable reagents).
- Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

- Cool the reaction to 0 °C and quench carefully by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water.
- Filter the resulting salts and wash thoroughly with ethyl acetate.
- Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product, 3-(3-bromophenyl)morpholine, can be purified by silica gel column chromatography.

Step 3: Formation of the Hydrochloride Salt

The final step involves converting the purified morpholine free base into its hydrochloride salt. This is standard practice to improve the compound's stability, crystallinity, and handling properties.[4]

Experimental Protocol:

- Dissolve the purified 3-(3-bromophenyl)morpholine free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
- To this solution, add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise with stirring.
- A precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.
- Stir the resulting slurry at room temperature for 30-60 minutes.
- Collect the solid product by vacuum filtration.
- Wash the filter cake with cold diethyl ether to remove any non-salt impurities.
- Dry the product under vacuum to yield **3-(3-Bromophenyl)morpholine hydrochloride** as a stable, crystalline solid.

Alternative & Modern Synthetic Approaches

While the primary pathway is robust, other methods offer different advantages in terms of substrate scope or reaction conditions.

Synthesis Strategy	Key Reagents & Conditions	Rationale & Advantages	Relevant Citations
Palladium-Catalyzed Carboamination	N-allyl-2-amino-1-(3-bromophenyl)ethanol, Aryl Bromide, Pd Catalyst (e.g., Pd ₂ (dba) ₃), Ligand.	A convergent approach that forms a C-C and a C-N bond in one key step. Allows for modularity and access to complex derivatives.	[5]
Three-Component Coupling	3-Bromobenzaldehyde, an amino alcohol, diazomalonate, Cu(I) catalyst.	Highly efficient, atom-economical reaction that assembles the morpholine core from simple, readily available starting materials in a single step.	[6]
Photocatalytic Annulation	Imine derived from 3-bromobenzaldehyde and an amino alcohol, photocatalyst (e.g., iridium or organic dye), Lewis acid, light source.	A modern, green chemistry approach that uses visible light to drive the reaction, often under mild conditions. Enables access to diverse substitution patterns.	[4]

Conclusion

The synthesis of **3-(3-Bromophenyl)morpholine hydrochloride** is reliably achieved through a multi-step sequence starting from readily available 3-bromostyrene oxide or 3-bromoacetophenone. The key transformations involve a regioselective epoxide opening to form a crucial amino alcohol intermediate, followed by a base-mediated intramolecular cyclization to

construct the morpholine ring, reduction of the resulting lactam, and final salt formation. The described protocol, grounded in fundamental organic chemistry principles, provides a clear and reproducible path to this valuable chemical building block. Furthermore, advances in catalysis continue to open new avenues, such as palladium-catalyzed and photocatalytic methods, which offer alternative and potentially more efficient routes for future explorations.[4][5]

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